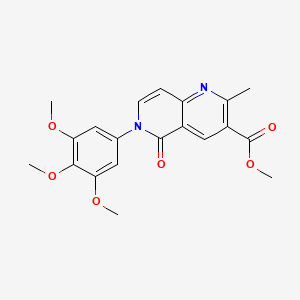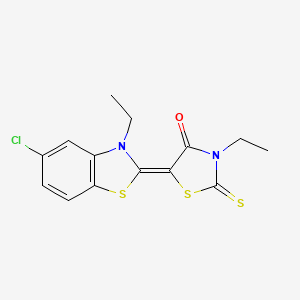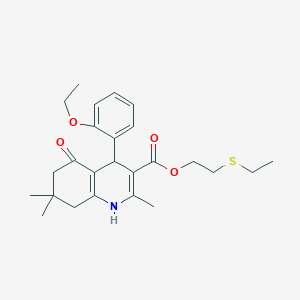![molecular formula C25H30N2O3 B5168514 4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)
4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is known for its unique mechanism of action, which makes it an attractive candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation is often observed in cancer cells. By inhibiting this pathway, this compound can induce cell death in cancer cells and prevent their proliferation. Additionally, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the regulation of programmed cell death. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In the brain, this compound has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. Additionally, the compound has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, further research is needed to determine the optimal dosage and administration route of the compound for in vivo studies. Finally, the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease, should be explored.
Synthesis Methods
The synthesis of 4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide involves the reaction of 4-butoxybenzoyl chloride with N-(2-phenyl-1-piperidinyl)acetamide in the presence of a base such as triethylamine. The resulting product is then subjected to a Wittig reaction with benzaldehyde to obtain the final product. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have anticancer properties and has been tested against various types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Properties
IUPAC Name |
4-butoxy-N-[(E)-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-2-3-18-30-22-14-12-21(13-15-22)24(28)26-23(19-20-10-6-4-7-11-20)25(29)27-16-8-5-9-17-27/h4,6-7,10-15,19H,2-3,5,8-9,16-18H2,1H3,(H,26,28)/b23-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVVPCSTNQPBMA-FCDQGJHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5168445.png)

![4-methoxy-N,3-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5168453.png)


![3-{[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5168473.png)
![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)

![(5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5168499.png)
![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)
![2-(3-chloro-4-methylphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5168507.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)
![N-benzyl-1-(cyclohexylmethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168523.png)
